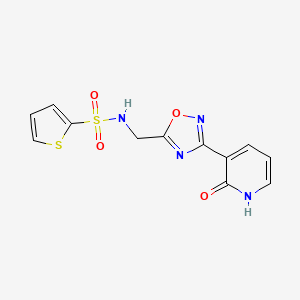![molecular formula C36H40N4O3S3 B2769267 N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide CAS No. 681435-68-7](/img/structure/B2769267.png)
N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a benzo[d]thiazol-2-yl group, a tetrahydrothieno[2,3-c]pyridin-2-yl group, and a dibutylsulfamoyl group. These groups suggest that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the core structures (benzo[d]thiazol-2-yl, tetrahydrothieno[2,3-c]pyridin-2-yl), followed by functionalization with the appropriate groups .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings and functional groups. Detailed structural analysis would require techniques such as NMR spectroscopy, X-ray crystallography, or computational modeling .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the various functional groups. For example, the benzo[d]thiazol-2-yl group might participate in nucleophilic substitution reactions, while the tetrahydrothieno[2,3-c]pyridin-2-yl group might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings might increase its lipophilicity, while the presence of polar functional groups might enhance its solubility in polar solvents .Applications De Recherche Scientifique
Applications in Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition
- VEGFR-2 Kinase Activity Inhibition: Research conducted by Borzilleri et al. (2006) highlighted that analogs of the compound act as potent and selective inhibitors of VEGFR-2 kinase activity. This is significant for cancer therapeutics as VEGFR-2 plays a crucial role in tumor angiogenesis (Borzilleri et al., 2006).
Electrochemical Synthesis of Benzothiazoles
- Metal- and Reagent-Free Synthesis Method: Qian et al. (2017) reported a metal- and reagent-free method for synthesizing benzothiazoles, using 2,2,6,6-tetramethylpiperidine-N-oxyl radical (TEMPO)-catalyzed electrolytic C–H thiolation. This process provides a novel approach to access benzothiazoles and thiazolopyridines from N-(hetero)arylthioamides (Qian et al., 2017).
Synthesis and Biological Activity Evaluation
- Antibacterial and Antifungal Activities: Patel and Patel (2015) synthesized a novel series of heterocyclic compounds, including derivatives of the compound , and evaluated their antibacterial and antifungal activities. These compounds showed potential as antimicrobial agents (Patel & Patel, 2015).
Development of Reaction-Based Fluorescent Probes
- Selective Discrimination of Thiophenols: Wang et al. (2012) developed a reaction-based fluorescent probe that can discriminate thiophenols over aliphatic thiols. This has applications in environmental and biological sciences for the detection of toxic benzenethiols (Wang et al., 2012).
Design and Synthesis for Antibacterial Agents
- Antibacterial Effectiveness Against Specific Bacteria: Palkar et al. (2017) designed and synthesized novel analogs of the compound, showing promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These findings are significant for developing new antibacterial drugs (Palkar et al., 2017).
Electrode Development for Chromium Detection
- Selective Chromium Ion Sensing: Hajiaghababaei et al. (2016) used a derivative of the compound as a selective sensing material in a liquid membrane electrode. This electrode showed effectiveness in determining trace amounts of Chromium in various samples, indicating its potential in environmental monitoring (Hajiaghababaei et al., 2016).
Safety And Hazards
Orientations Futures
Future research on this compound could involve further exploration of its synthesis, structural analysis, and potential applications. This could include studies to optimize its synthesis, detailed structural characterization, investigation of its reactivity, and evaluation of its biological activity .
Propriétés
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(dibutylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H40N4O3S3/c1-3-5-21-40(22-6-4-2)46(42,43)28-18-16-27(17-19-28)34(41)38-36-33(35-37-30-14-10-11-15-31(30)44-35)29-20-23-39(25-32(29)45-36)24-26-12-8-7-9-13-26/h7-19H,3-6,20-25H2,1-2H3,(H,38,41) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFIWLYWRNMGOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C5=NC6=CC=CC=C6S5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40N4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
672.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

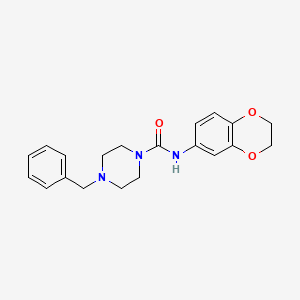
![3-Benzyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2769187.png)
![N-[4-[2-methylsulfonyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2769188.png)
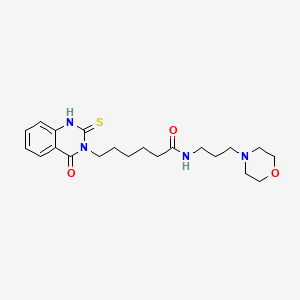
![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2769192.png)
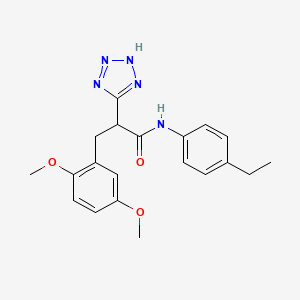
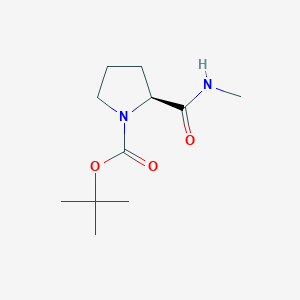
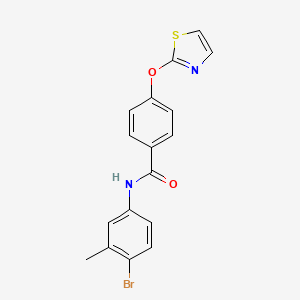
![1-[(2-Fluorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2769197.png)
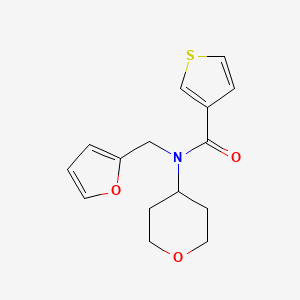
![5-{1-[(3,4-Diethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2769199.png)
![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-cyclopropylethanone](/img/structure/B2769200.png)
![1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2769203.png)
